4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

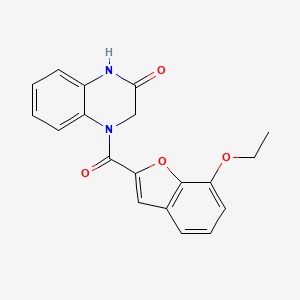

4-(7-Ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a bicyclic quinoxaline derivative featuring a 7-ethoxybenzofuran moiety at the N4 position.

Properties

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-2-24-15-9-5-6-12-10-16(25-18(12)15)19(23)21-11-17(22)20-13-7-3-4-8-14(13)21/h3-10H,2,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRMQRHCXMPTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(7-Ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel compound within the quinoxaline family, known for its diverse biological activities. This article synthesizes available research findings on the compound's biological activity, focusing on its antibacterial and antifungal properties, along with relevant synthesis methods and case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

The synthesis typically involves the condensation of appropriate precursors under controlled conditions. For instance, derivatives of 3,4-dihydroquinoxalin-2(1H)-one can be synthesized using various carbonyl compounds in the presence of bases like potassium carbonate in dimethylformamide (DMF) .

Antibacterial Activity

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antibacterial properties. A study evaluated several synthesized compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.8 to 3.9 μg/ml for different derivatives, demonstrating potent antibacterial effects .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| This compound | 2.9 | E. coli |

| 3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-one | 1.2 | S. aureus |

| 4-(bromophenyl)-3,4-dihydroquinoxalin-2(1H)-one | 2.6 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Aspergillus niger and Candida albicans. The antifungal efficacy was assessed using similar MIC determination methods, revealing effective concentrations that inhibit fungal growth .

Table 2: Antifungal Activity of Quinoxaline Derivatives

| Compound | MIC (μg/ml) | Target Fungi |

|---|---|---|

| This compound | 14.9 | A. niger |

| 3-(hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-one | 12.8 | A. fumigatus |

The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the quinoxaline core interacts with bacterial and fungal cell membranes or specific metabolic pathways essential for microbial survival.

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives in clinical settings:

- Case Study on Staphylococcus aureus : A derivative demonstrated a significant reduction in bacterial load in infected animal models when administered at sub-MIC levels.

- Clinical Trials : Preliminary trials involving patients with resistant infections have shown promising results when treated with formulations containing these compounds.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among 3,4-dihydroquinoxalin-2(1H)-one derivatives include substituents at the N4 position, aromatic ring substitutions, and functional group additions (e.g., carboxylic acids). Below is a comparison of physicochemical properties:

Key Observations :

- Yield: Substituents like furan (27b, 93%) and thiophene (27a, 80%) show higher synthetic efficiency compared to nicotinoyl (27c, 23%), likely due to steric or electronic factors .

- Melting Points: Nicotinoyl derivatives (e.g., 27c, 158–159°C) exhibit higher melting points than furan/thiophene analogs, suggesting stronger intermolecular interactions .

Antitumor Activity

- Quinazoline Derivatives : Compounds like 6a (4-(2-chloroquinazolin-4-yl)-7-methoxy derivative) exhibit GI50 values of 0.53–2.01 nM, surpassing earlier leads by 3–6-fold due to lactam C-ring modifications .

- Mechanism : These derivatives act as tubulin-binding vascular disrupting agents (VDAs), inducing G2/M phase arrest similar to combretastatin A-4 (CA-4) .

sGC Activation

- Carboxylic Acid Derivatives: Dicarboxylic derivative C14 showed a binding affinity (ΔGest = -15.65 kcal/mol) 48% higher than monocarboxylic analogs, attributed to interactions with hydrophobic pockets and Y-S-R motifs in sGC .

- Target Compound : The absence of carboxylic groups may limit sGC activation but could redirect activity toward other targets (e.g., kinases).

Kinase Inhibition

- JNK3 Selectivity : Compound J46-37 demonstrated high selectivity for c-Jun N-terminal kinase 3 (JNK3) via optimized hydrogen-bonding and steric interactions .

- Target Compound : The bulky ethoxybenzofuran group could hinder kinase binding, but its electron-rich structure might favor interactions with ATP-binding pockets.

Structure-Activity Relationships (SAR)

- Substituent Size : Larger substituents (e.g., ethoxybenzofuran) may improve target specificity but reduce solubility.

- Electron-Donating Groups : Methoxy/ethoxy groups (as in 6a and the target compound) enhance antiproliferative activity by stabilizing tubulin-binding conformations .

- Acid/Base Properties : Carboxylic acids (e.g., C13) improve sGC binding via ionic interactions, whereas neutral groups (e.g., ethoxybenzofuran) may favor passive membrane diffusion .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(7-ethoxybenzofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Intermediate preparation : Nitroso-dihydroquinoxalinone intermediates (e.g., 4-nitroso-3,4-dihydroquinoxalin-2(1H)-one) are synthesized via condensation reactions under acidic conditions .

- Carbonyl insertion : Carbon atom insertion into N-heterocyclic carbenes using protocols similar to those for 3,4-dihydroquinoxalin-2(1H)-one derivatives. For example, coupling 7-ethoxybenzofuran-2-carbonyl chloride with dihydroquinoxalinone intermediates via nucleophilic acyl substitution .

- Optimization : Yield improvements (up to 93% in analogous syntheses) are achieved by controlling reaction time (e.g., 18–80 hours), solvent polarity (DMF or THF), and stoichiometric ratios of acylating agents .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., mean C–C bond deviation: 0.004 Å) to confirm stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <0.5 ppm error) .

- Multinuclear NMR : 1H/13C NMR identifies substituent environments (e.g., ethoxybenzofuran carbonyl protons at δ 6.8–7.2 ppm; quinoxalinone NH signals at δ 10–12 ppm) .

Advanced: How can mechanistic studies elucidate the role of the ethoxybenzofuran moiety in modulating reactivity or biological activity?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates of ethoxy vs. non-ethoxy derivatives to assess electronic effects on acyl transfer .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of intermediates) quantify steric/electronic contributions of the ethoxy group .

- Biological assays : Replace the ethoxy group with methoxy or hydroxyl analogs to evaluate structure-activity relationships (SAR) in anti-inflammatory or antitrypanosomal models .

Advanced: How should researchers address contradictory data in reported biological activities of structurally similar dihydroquinoxalinones?

Methodological Answer:

- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT vs. resazurin assays) to minimize variability .

- Meta-analysis : Compare EC50 values across studies while controlling for substituent effects (e.g., electron-withdrawing groups enhance anti-proliferative activity) .

- Dose-response validation : Test disputed compounds at multiple concentrations (e.g., 1 nM–100 μM) to confirm activity thresholds .

Advanced: What methodologies are suitable for evaluating the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

- Biodegradation assays : Use OECD 301 protocols to measure half-life in water/sediment systems under aerobic/anaerobic conditions .

- QSAR modeling : Predict bioaccumulation potential via logP values (experimentally determined via HPLC) and topological polar surface area (TPSA) .

- Ecotoxicology : Test acute/chronic toxicity in Daphnia magna or algae, correlating results with structural analogs (e.g., LC50 for dihydroquinoxalinones ranges 10–100 mg/L) .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 3:1 to 1:2) to separate acylated products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data; typical yields exceed 80% .

- HPLC purification : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation (>98%) .

Advanced: How can researchers design derivatives to enhance the compound’s pharmacokinetic properties without compromising activity?

Methodological Answer:

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy (improves metabolic stability) or morpholine (enhances solubility) .

- Prodrug strategies : Introduce ester or carbamate groups at the quinoxalinone NH to increase oral bioavailability .

- LogP optimization : Balance hydrophobicity using substituents like methyl (LogP +0.5) or hydroxyl (LogP -1.2) to meet Lipinski criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.